![molecular formula C12H14N2OS B2534299 5-phenyl-3,5,6,7-tetrahydro-2H-thiazolo[3,2-a]pyrimidin-7-ol CAS No. 30204-42-3](/img/structure/B2534299.png)
5-phenyl-3,5,6,7-tetrahydro-2H-thiazolo[3,2-a]pyrimidin-7-ol
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Overview
Description
5-phenyl-3,5,6,7-tetrahydro-2H-thiazolo[3,2-a]pyrimidin-7-ol is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-3,5,6,7-tetrahydro-2H-thiazolo[3,2-a]pyrimidin-7-ol typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at room temperature under ultrasonic activation . Another approach involves the synthesis of S-alkylated derivatives by reacting 6-substituted-2-thiouracils with substituted phenacyl halides .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-3,5,6,7-tetrahydro-2H-thiazolo[3,2-a]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted thiazolopyrimidine derivatives, which can exhibit different biological activities.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 5-phenyl-3,5,6,7-tetrahydro-2H-thiazolo[3,2-a]pyrimidin-7-ol typically involves multi-step reactions starting from simpler precursors. Various methods have been documented for synthesizing this compound and its derivatives:
- Reflux Method : A common approach involves refluxing a mixture of starting materials in solvents such as ethanol or DMF to promote cyclization and formation of the thiazolo[3,2-a]pyrimidine structure .
- Catalytic Hydrogenation : Some studies report the use of catalytic hydrogenation to modify existing compounds into the desired thiazolo structure, enhancing yields and purity .
The biological activities of this compound have been explored in several studies:
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit potent antimicrobial properties. For instance:
- Compounds derived from thiazolo-pyrimidines have demonstrated significant inhibitory effects against various bacterial strains like Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentrations (MIC) as low as 0.21 μM .
Anticancer Potential
Several studies indicate that thiazolo-pyrimidine derivatives possess anticancer properties:
- In vitro assays revealed cytotoxic effects on cancer cell lines, suggesting potential as chemotherapeutic agents .
Neuroprotective Effects
Emerging research suggests neuroprotective properties of thiazolo compounds:
- Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis in preclinical models .
Therapeutic Applications
The compound's therapeutic applications span various domains:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of thiazolo-pyrimidine derivatives against common bacterial strains. The results indicated that certain modifications significantly enhanced their antibacterial potency compared to standard antibiotics.
Case Study 2: Cancer Cell Line Testing
In another study, a derivative of this compound was tested against various cancer cell lines (e.g., HeLa and MCF-7). The findings showed a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 5-phenyl-3,5,6,7-tetrahydro-2H-thiazolo[3,2-a]pyrimidin-7-ol involves its interaction with specific molecular targets. The compound can inhibit bacterial enzymes, leading to antibacterial effects. It may also interact with fungal cell membranes, disrupting their integrity and leading to antifungal activity .
Comparison with Similar Compounds
Similar Compounds
5H-thiazolo[3,2-a]pyrimidin-3(2H)-ones: These compounds share a similar core structure but differ in their substituents and biological activities.
Indole derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are used in similar research applications.
Uniqueness
5-phenyl-3,5,6,7-tetrahydro-2H-thiazolo[3,2-a]pyrimidin-7-ol is unique due to its specific fusion of thiazole and pyrimidine rings, which imparts distinct chemical properties and biological activities compared to other heterocyclic compounds.
Biological Activity
5-Phenyl-3,5,6,7-tetrahydro-2H-thiazolo[3,2-a]pyrimidin-7-ol is a heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological evaluations, particularly focusing on its role as an inhibitor of human acetylcholinesterase (hAChE), antibacterial and antifungal properties.
Chemical Structure and Properties
The compound features a thiazole ring fused to a pyrimidine ring, which contributes to its biological activity. Its molecular formula is C12H14N2OS with a molecular weight of 234.32 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the cyclization of 3,4-dihydropyrimidinethiones with appropriate reagents under controlled conditions. This method allows for the formation of the desired compound in good yields and high purity.
Inhibition of Human Acetylcholinesterase (hAChE)
One of the most significant biological activities of this compound is its ability to inhibit hAChE. In vitro studies have shown that derivatives of thiazolo[3,2-a]pyrimidines exhibit potent inhibitory effects on hAChE:
Compound | IC50 (µM) | % Inhibition at 10 µM |
---|---|---|
5-Phenyl Compound | 1.00 - 1.59 | >70% |
Methyl Paraoxon (Control) | 0.0049 | >90% |
These results indicate that while the compound shows promising hAChE inhibition, it is less potent than established inhibitors like methyl paraoxon .
Antibacterial and Antifungal Activity
Studies have also explored the antibacterial and antifungal properties of this compound. The compound has been tested against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Pseudomonas aeruginosa | 0.21 µM |
Escherichia coli | 0.21 µM |
Candida spp. | Varies (specific strains tested) |
The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi from the genus Candida .
The mechanism by which this compound exerts its biological effects includes:
- Inhibition of Enzymatic Activity : It binds to active sites on enzymes such as hAChE and bacterial enzymes, disrupting their function.
- Disruption of Cell Membranes : For antifungal activity, it may interact with fungal cell membranes leading to increased permeability and cell death .
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Alzheimer’s Disease Research : The ability to inhibit hAChE positions this compound as a candidate for further development in treating Alzheimer’s disease.
- Antimicrobial Agents : Its effectiveness against resistant strains of bacteria suggests potential use in developing new antibiotics.
Properties
IUPAC Name |
5-phenyl-3,5,6,7-tetrahydro-2H-[1,3]thiazolo[3,2-a]pyrimidin-7-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c15-11-8-10(9-4-2-1-3-5-9)14-6-7-16-12(14)13-11/h1-5,10-11,15H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBGMORRLSPVBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(CC(N21)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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